molecular formula C8H13NS B13206945 2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine

2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine

Cat. No.: B13206945
M. Wt: 155.26 g/mol
InChI Key: LCBMZRAZGMRWPA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3,5-dimethylthiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and neurotransmitter modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-(3,5-dimethylthiophen-2-yl)ethanamine

InChI

InChI=1S/C8H13NS/c1-6-5-7(2)10-8(6)3-4-9/h5H,3-4,9H2,1-2H3

InChI Key

LCBMZRAZGMRWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCN)C

Origin of Product

United States

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